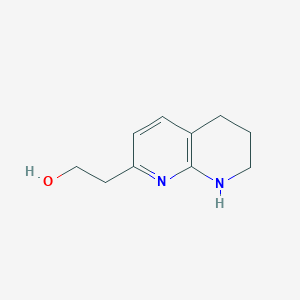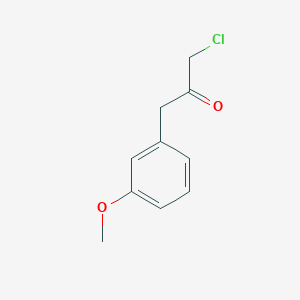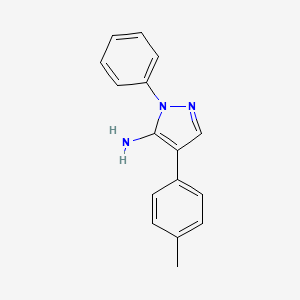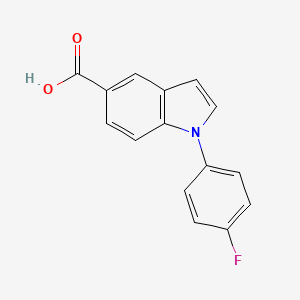
7-(2-Hydroxyethyl)-1,2,3,4-tetrahydro-1,8-naphthyridine
Vue d'ensemble
Description
The compound seems to be related to 7-(β-Hydroxyethyl)theophylline, which is a methylxanthine phosphodiesterase (PDE) inhibitor . It reduces histamine, 5-hydroxytryptamine, and bradykinin-induced bronchoconstriction in an anesthetized guinea pig model of bronchial asthma .
Synthesis Analysis
While specific synthesis methods for the compound were not found, related compounds like 7-hydroxy coumarins have been synthesized through treatment of 8-formyl-7-hydroxy coumarin with N,N-disubstituted cyano acetamides in the presence of piperidine .Applications De Recherche Scientifique
Broad Spectrum of Biological Activities
The 1,8-naphthyridine group, to which 7-(2-Hydroxyethyl)-1,2,3,4-tetrahydro-1,8-naphthyridine belongs, has been extensively studied due to its wide range of biological activities. These compounds have demonstrated promising applications in combating various diseases due to their antimicrobial, antiviral, anticancer, anti-inflammatory, and analgesic properties. Their versatility extends to neurological disorders treatment, including Alzheimer's disease, depression, and multiple sclerosis. Additional reported activities include anti-osteoporotic, anti-allergic, antimalarial, gastric antisecretory, bronchodilator, anticonvulsant, anti-hypertensive, and antioxidant effects, among others. The vast array of activities highlights the potential of 1,8-naphthyridine derivatives as potent scaffolds in drug discovery and development (Madaan et al., 2015).
Antiviral Activities
Specifically, naphthyridine derivatives have shown remarkable antiviral activities, which are crucial given the ongoing challenges in treating viral infections. These compounds have been reported to exhibit potent activity against a range of viruses, including HIV, HCMV, HSV, HPV, and HCV. The effectiveness of these compounds against viruses, particularly in nanomolar ranges, underscores their potential as key candidates in the development of new antiviral drugs (Singh et al., 2017).
Antimalarial Drug Targets
In the fight against malaria, naphthyridine-based compounds have also been identified as promising candidates. Their interaction with Plasmodium falciparum-protein farnesyltransferase (Pf-PFT), an enzyme critical for the survival and virulence of the malaria parasite, highlights their potential as antimalarial drug targets. The exploration of these scaffolds could lead to the development of novel antimalarial therapies (Sharma, 2017).
Propriétés
IUPAC Name |
2-(5,6,7,8-tetrahydro-1,8-naphthyridin-2-yl)ethanol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O/c13-7-5-9-4-3-8-2-1-6-11-10(8)12-9/h3-4,13H,1-2,5-7H2,(H,11,12) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WEMUNMQFXOILNO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(NC1)N=C(C=C2)CCO | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-allyl-2-[(1-benzyl-2-oxo-1,2-dihydro-3-pyridinyl)carbonyl]-1-hydrazinecarbothioamide](/img/structure/B3118808.png)





![4-(3-methylphenyl)-1-[3-(trifluoromethyl)phenyl]-1H-pyrazol-5-amine](/img/structure/B3118844.png)
![Methyl 2-[[5-chloro-1-[(3-chlorophenyl)methyl]-2-oxopyridine-3-carbonyl]amino]benzoate](/img/structure/B3118846.png)
![Methyl 2-({[1-(2,4-dichlorobenzyl)-6-oxo-1,6-dihydro-3-pyridinyl]carbonyl}amino)benzenecarboxylate](/img/structure/B3118847.png)



![(E)-N'-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-N,N-dimethylmethanimidamide](/img/structure/B3118891.png)
